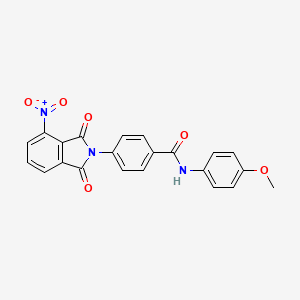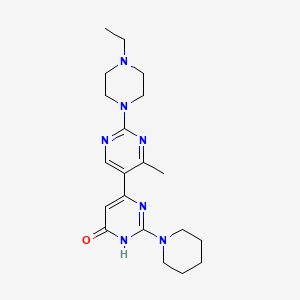![molecular formula C23H14ClN3O3 B5975516 5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5975516.png)
5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves the inhibition of specific signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of proteins, such as vascular endothelial growth factor (VEGF), which are involved in the growth of new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of inflammatory mediators, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models. Additionally, this compound has been shown to inhibit the growth of cancer cells and reduce the formation of new blood vessels in tumor tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound has been shown to have low toxicity in animal models. One limitation of using this compound in lab experiments is the limited availability of the compound and the difficulty of synthesizing it.
Orientations Futures
For the research of 5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide include further studies on its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, research can focus on the development of new synthesis methods for this compound to increase its availability for research purposes. Further studies can also be conducted to investigate the potential side effects of this compound and its interactions with other drugs.
Méthodes De Synthèse
The synthesis of 5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves the reaction of 3-chloroaniline, 2-furoic acid, and 2-aminopyridine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has shown potential as a therapeutic agent in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN3O3/c24-16-4-1-3-15(13-16)18-10-11-20(29-18)22(28)26-17-8-6-14(7-9-17)23-27-21-19(30-23)5-2-12-25-21/h1-13H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIXNIIVUOTSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-N-(4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5975470.png)
![methyl 5-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-5-oxopentanoate](/img/structure/B5975476.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5975479.png)
![ethyl 4-({[(4-{[(4-methylphenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5975483.png)

![4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole](/img/structure/B5975499.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B5975504.png)
![N-[4-(cyanomethyl)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B5975512.png)
![methyl 1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B5975515.png)
![methyl 5-[(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amino]-5-oxopentanoate](/img/structure/B5975524.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5975526.png)